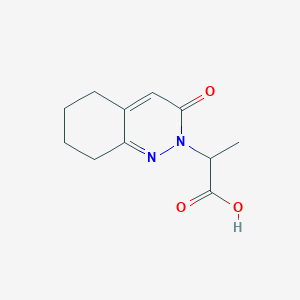
4-Bromo-3-chloro-2-methylphenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea typically involves the reaction of 4-bromo-3-chloro-2-methylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted phenylthioureas.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include corresponding amines.
Scientific Research Applications
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its inhibitory effects on certain enzymes.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its inhibitory effects. This mechanism is of particular interest in the development of anti-urease agents for medical and agricultural applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)thiourea
- 1-(3-Chloro-2-methylphenyl)thiourea
- 1-(4-Bromo-3-chlorophenyl)thiourea
Comparison
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory effects on enzymes or different reactivity in organic transformations, making it a valuable compound for specific applications .
Properties
CAS No. |
1263376-09-5 |
|---|---|
Molecular Formula |
C8H8BrClN2S |
Molecular Weight |
279.59 g/mol |
IUPAC Name |
(4-bromo-3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H8BrClN2S/c1-4-6(12-8(11)13)3-2-5(9)7(4)10/h2-3H,1H3,(H3,11,12,13) |
InChI Key |
WZTKQVUYKOTJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


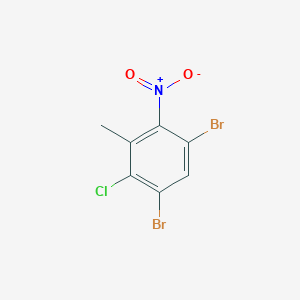
![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)
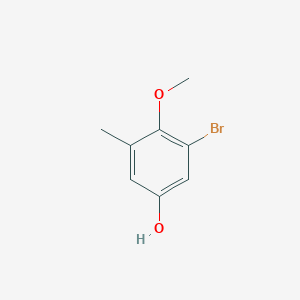

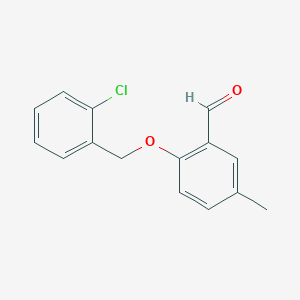
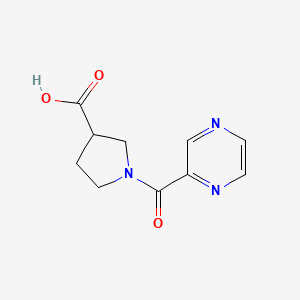
![6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B12996902.png)
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)
![Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12996916.png)


